![molecular formula C15H26N2O3 B6088315 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SPI-1005 and has been studied extensively for its biochemical and physiological effects.5]decan-6-one.
Mechanism of Action
The mechanism of action of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders. It has also been shown to protect against neuronal damage and improve hearing function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential for the treatment of various neurological disorders. It has also been shown to be safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the study of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps. The first step is the preparation of N-(2-methoxyethyl)-2,2-dimethylpropanamide, which is then reacted with ethyl chloroformate to obtain N-(2-methoxyethyl)-2,2-dimethylpropanamide ethyl carbonate. The next step involves the reaction of N-(2-methoxyethyl)-2,2-dimethylpropanamide ethyl carbonate with 1,2-diaminocyclohexane to obtain the final product, 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
Scientific Research Applications
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential use in the treatment of hearing loss and tinnitus.
properties
IUPAC Name |
7-(2-methoxyethyl)-2-(2-methylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-12(2)13(18)17-8-6-15(11-17)5-4-7-16(14(15)19)9-10-20-3/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBYVJQIRDZROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CCCN(C2=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.